1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetra(acetoxymethyl) ester (BAPTA-AM) is a cell-permeable calcium chelator widely utilized in scientific research. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of aminopolycarboxylic acids and functions by binding to free intracellular calcium ions (Ca2+), thus effectively buffering their concentration within the cytoplasm. [, , , , , ] BAPTA-AM is a valuable tool for studying calcium signaling pathways and their involvement in various cellular processes. [, , , , , , , , , , , , , , , , , , , , ]
Exploring Novel Therapeutic Applications: BAPTA-AM and its derivatives have demonstrated promising therapeutic potential in preclinical studies. [, ] Future research could focus on translating these findings into clinical trials for various diseases, including acute liver failure, cancer, and neurodegenerative disorders.
BAPTA-AM is derived from BAPTA (bis-(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which is a polyaminocarboxylic acid. It belongs to the class of chelators specifically designed to bind calcium ions with high affinity. BAPTA-AM is classified as a synthetic organic compound and is often used in laboratory settings for its ability to modulate calcium concentrations in live cells.
The synthesis of BAPTA-AM involves the acetoxymethylation of BAPTA. This process typically includes the following steps:
This synthetic approach allows for the production of a compound that can readily cross cellular membranes, enabling its use in live-cell experiments.
BAPTA-AM has a complex molecular structure characterized by multiple functional groups that facilitate its chelation properties. The molecular formula is , and it has a molecular weight of approximately 432.38 g/mol.
BAPTA-AM primarily functions through its ability to bind calcium ions. When introduced into a biological system, it undergoes hydrolysis to release BAPTA and acetoxymethyl groups. The key reactions include:
These reactions are fundamental for studying calcium-dependent processes in cells, such as neurotransmitter release and muscle contraction.
The mechanism of action of BAPTA-AM revolves around its ability to sequester calcium ions:
BAPTA-AM has numerous applications across various fields of biological research:
BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetraacetoxymethyl ester) functions as a highly selective, membrane-permeable calcium chelator that undergoes rapid enzymatic conversion to active BAPTA within the cytosol. This conversion is mediated by cytoplasmic esterases, which cleave the acetoxymethyl ester groups, trapping the free acid form intracellularly where it achieves millimolar concentrations capable of buffering cytosolic Ca²⁺ with nanomolar affinity (KD ≈ 160 nM) [1] [8]. The chelation kinetics of BAPTA are exceptionally rapid (kon ≈ 10⁸ M⁻¹s⁻¹), enabling it to outcompete endogenous Ca²⁺-binding proteins like calmodulin and effectively disrupt spatially restricted Ca²⁺ microdomains near ion channels and organelles [1] [6]. This rapid buffering is attributed to BAPTA's EGTA-derived structure featuring an extended bridge between nitrogen atoms, which eliminates the pH sensitivity seen in EGTA and maintains high Ca²⁺ affinity under physiological conditions [4].
Notably, research demonstrates that BAPTA-AM's effects extend beyond classical Ca²⁺ buffering. In hematological cancer models, BAPTA-AM and its low-affinity analog tetrafluoro-BAPTA-AM (KD ≈ 65 µM) equally suppressed MCL-1 protein translation and induced apoptosis, indicating Ca²⁺-independent actions [7]. This occurs through direct inhibition of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3), a key glycolytic enzyme. PFKFB3 inhibition depletes cellular ATP, subsequently inactivating mTORC1 signaling and halting the synthesis of short-lived proteins like MCL-1—a critical survival factor in cancer cells [7]. This dual mechanism (Ca²⁺ chelation and metabolic disruption) underscores BAPTA-AM's complex cellular impact.
Table 1: Molecular Properties and Selectivity of BAPTA-AM
Property | BAPTA-AM | EGTA-AM | Biological Significance |
---|---|---|---|
Ca²⁺ Dissociation Constant (KD) | 160 nM | ~150 nM | High-affinity binding enables precise cytosolic Ca²⁺ buffering |
Mg²⁺ Affinity | Low | Low | Selective chelation minimizes interference with Mg²⁺-dependent processes |
pH Sensitivity | Minimal | High | Reliable buffering across physiological pH ranges |
Association Rate (kon) | ~10⁸ M⁻¹s⁻¹ | ~10⁷ M⁻¹s⁻¹ | Ultra-rapid kinetics disrupt localized Ca²⁺ microdomains |
Metabolic Target (PFKFB3) | Direct inhibition | Not reported | Contributes to Ca²⁺-independent mTORC1 suppression and cytotoxicity |
Sustained intracellular Ca²⁺ elevation activates destructive proteases and lipases, a pathophysiological hallmark in conditions like acute pancreatitis (AP). BAPTA-AM directly mitigates this cascade by restoring physiological Ca²⁺ levels (~100 nM), thereby preventing the pathological activation of Ca²⁺-sensitive enzymes. In pancreatic acinar cells exposed to toxic stimuli (e.g., high glucose/sodium oleate), BAPTA-AM-loaded liposomal nanoparticles (BLNs) significantly reduced calpain activity—a cysteine protease whose uncontrolled activation degrades cytoskeletal proteins and promotes necrosis [2] [10]. BLNs also suppressed the expression and activity of cathepsin B, a lysosomal protease implicated in premature zymogen activation and autodigestion of pancreatic tissue [10]. This effect occurs partly by preventing Ca²⁺-triggered fusion of zymogen granules and lysosomes, a critical step in cathepsin B release [10].
The therapeutic efficacy of BAPTA-AM extends to interrupting inflammatory amplification loops. By reducing cytosolic Ca²⁺ overload, BAPTA-AM blunts mitochondrial reactive oxygen species (ROS) generation and subsequent NF-κB activation. Consequently, it downregulates proinflammatory cytokines like TNF-α and IL-6, which otherwise promote further Ca²⁺ release and protease activation through TNFR1 signaling [2] [10]. In AP models, BLN treatment reduced TNF-α by >50% and IL-6 by >40%, correlating with diminished leukocyte infiltration and acinar cell death [10]. Paradoxically, prolonged BAPTA-AM exposure (>24 hours) in neuronal cultures can induce lipoxygenase-mediated necrosis independent of Ca²⁺ chelation, highlighting context-dependent outcomes [5].
Table 2: BAPTA-AM Modulation of Calcium-Dependent Enzymes in Disease Models
Enzyme | Activation Trigger | Pathological Consequence | Effect of BAPTA-AM | Experimental Evidence |
---|---|---|---|---|
Calpain | µM Ca²⁺ | Cytoskeletal degradation, membrane rupture, necrosis | Activity reduced by >60% in pancreatic acinar cells | Reduced LDH release and necrotic morphology in vitro [10] |
Cathepsin B | Lysosomal Ca²⁺ release | Premature trypsinogen activation, autodigestion, apoptosis | Prevents lysosome-zymogen fusion; downregulates expression | ↓ Cathepsin B activity; improved histology in AP rats [10] |
Phospholipase A₂ | Ca²⁺-dependent membrane association | Membrane phospholipid hydrolysis, inflammation | Indirect suppression via Ca²⁺ chelation and ROS reduction | ↓ MDA (lipid peroxidation marker) in serum [10] |
Lipoxygenase | Fe²⁺/Ca²⁺ | Free radical generation, delayed neuronal necrosis | Induces paradoxical enzyme activation in cortical cultures | Necrosis blocked by esculetin (lipoxygenase inhibitor) [5] |
CRAC channels, composed of Orai1 pore subunits and STIM1 ER sensors, are critical for store-operated calcium entry (SOCE), a major Ca²⁺ influx pathway in non-excitable cells. BAPTA-AM exerts nuanced regulation over CRAC channel function through its ability to disrupt local Ca²⁺ dynamics near STIM1-Orai1 junctions. Electrophysiological studies in T lymphocytes and HEK293 cells demonstrate that intracellular BAPTA accelerates CRAC channel slow Ca²⁺-dependent inactivation (SCDI; τ ≈ 1–3 min) by chelating Ca²⁺ near the inactivating domain of Orai1 channels [9]. This process is facilitated by SOCE-associated regulatory factor (SARAF), which physically couples STIM1 to Orai1 and promotes conformational changes in STIM1 that enhance Ca²⁺-dependent feedback inhibition [9] [6].
BAPTA-AM also indirectly impairs CRAC-dependent signaling cascades. In alveolar epithelial cells, β₂-adrenergic agonist-induced SOCE is essential for Na⁺,K⁺-ATPase translocation to the plasma membrane—a key mechanism for alveolar fluid clearance. BAPTA-AM pretreatment abolished this translocation by chelating Ca²⁺ upstream of CRAC activation, thereby disrupting the Ca²⁺-dependent vesicular trafficking of Na⁺,K⁺-ATPase [3]. Importantly, BAPTA-AM does not block voltage-gated Ca²⁺ channels in these cells, emphasizing its selectivity for SOCE over other influx pathways [3]. SARAF knockout studies further reveal that BAPTA-AM's effects on SOCE magnitude are context-dependent: SARAF deficiency reduces peak CRAC currents but also diminishes SCDI, suggesting SARAF integrates both activating and inactivating signals modulated by local Ca²⁺ [9].
Table 3: BAPTA-AM Effects on CRAC Channel Function and Downstream Signaling
CRAC Channel Process | Molecular Mechanism | Functional Consequence | Key Evidence |
---|---|---|---|
Slow Ca²⁺-Dependent Inactivation (SCDI) | Chelates local Ca²⁺ near Orai1, enhancing SARAF-STIM1-ID interaction | Accelerated channel inactivation; reduced sustained Ca²⁺ entry | ↓ Peak ICRAC density by 40-60% in SARAF KO cells [9] |
STIM1-Orai1 Coupling | Disrupts Ca²⁺ microdomains essential for STIM1 conformational change and puncta formation | Impairs initial CRAC channel activation | Reduced thapsigargin-induced SOCE in epithelial cells [3] |
Downstream Signaling (NFAT) | Suppresses sustained Ca²⁺ plateau required for calcineurin/NFAT activation | Attenuates Ca²⁺-dependent gene transcription in T cells | Impaired IL-2 production in SARAF KO lymphocytes [9] |
Na⁺,K⁺-ATPase Translocation | Chelates CRAC-derived Ca²⁺, blocking Ca²⁺-dependent vesicular exocytosis | Inhibits alveolar fluid clearance in lung injury models | Abolished β₂-agonist-induced pump trafficking [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7